Cas no 1188890-30-3 (Lck Inhibitor III)

Lck Inhibitor III 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinamine, 2-(1H-benzimidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-[2-(4-morpholinyl)ethoxy]-, hydrate (1:1)
- Lck Inhibitor III
- 1188890-30-3
- DA-54824
- J-003900
- HY-112335
- CS-0045246
-
- インチ: 1S/C25H28N6O3.H2O/c1-18-7-8-19(32-2)15-21(18)27-23-16-24(34-14-11-30-9-12-33-13-10-30)29-25(28-23)31-17-26-20-5-3-4-6-22(20)31;/h3-8,15-17H,9-14H2,1-2H3,(H,27,28,29);1H2
- InChIKey: ZCZUQIMFQZQEHJ-UHFFFAOYSA-N
- SMILES: N(C1C(=CC=C(OC)C=1)C)C1C=C(OCCN2CCOCC2)N=C(N2C=NC3=CC=CC=C23)N=1.O
計算された属性
- 精确分子量: 478.23285346g/mol
- 同位素质量: 478.23285346g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 9
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 624
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.6Ų
Lck Inhibitor III Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-311372-5mg |
Lck Inhibitor III, |
1188890-30-3 | 5mg |
¥4964.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-311372-5 mg |
Lck Inhibitor III, |
1188890-30-3 | 5mg |
¥4,964.00 | 2023-07-10 |
Lck Inhibitor III 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
Lck Inhibitor IIIに関する追加情報
Comprehensive Overview of Lck Inhibitor III (CAS 1188890-30-3): Mechanism, Applications, and Research Insights
The Lck Inhibitor III (CAS 1188890-30-3) is a highly selective small-molecule inhibitor targeting the lymphocyte-specific protein tyrosine kinase (Lck), a critical regulator of T-cell receptor (TCR) signaling. As a key player in immunology and oncology research, this compound has garnered significant attention for its potential in modulating immune responses and treating autoimmune diseases. Researchers and pharmaceutical developers frequently search for terms like "Lck inhibitor mechanism of action", "CAS 1188890-30-3 applications", and "Lck Inhibitor III clinical potential", reflecting the growing interest in its therapeutic applications.
Structurally, Lck Inhibitor III belongs to the class of ATP-competitive kinase inhibitors, designed to disrupt the phosphorylation cascade initiated by TCR activation. Its high specificity for Lck kinase over other Src-family kinases makes it a valuable tool for studying T-cell biology. Recent studies highlight its role in investigating T-cell exhaustion, a hot topic in cancer immunotherapy, where modulating Lck activity could enhance CAR-T cell efficacy. Keywords such as "Lck inhibitor in immunotherapy" and "CAS 1188890-30-3 solubility" are commonly queried, underscoring its relevance in cutting-edge research.
From a biochemical perspective, Lck Inhibitor III exhibits nanomolar potency (IC50 ~10 nM) and favorable pharmacokinetic properties, enabling its use in both in vitro and in vivo models. Its ability to suppress interleukin-2 (IL-2) production in activated T-cells aligns with current explorations into autoimmune disorder treatments, addressing search trends like "Lck inhibitors for rheumatoid arthritis". The compound's stability in DMSO (up to 10 mM) also makes it practical for high-throughput screening assays.
Emerging applications of CAS 1188890-30-3 extend to virology research, particularly in studies examining HIV-1 replication, where Lck-mediated signaling facilitates viral entry. This connection has spurred searches for "Lck Inhibitor III HIV studies", demonstrating its multidisciplinary utility. Furthermore, its role in checkpoint inhibitor resistance mechanisms positions it as a candidate for combination therapies in oncology—a trending focus area in precision medicine.
Quality and sourcing are paramount for researchers utilizing Lck Inhibitor III. Frequently asked questions include "CAS 1188890-30-3 supplier purity" and "Lck Inhibitor III storage conditions", emphasizing the need for reliable documentation (typically ≥98% purity by HPLC). Proper handling at -20°C under desiccated conditions ensures compound integrity, a detail often highlighted in protocol-driven queries.
In summary, Lck Inhibitor III (CAS 1188890-30-3) represents a versatile research tool bridging immunology, oncology, and virology. Its alignment with trending topics like immune checkpoint modulation and cell signaling pathways ensures continued relevance in both academic and pharmaceutical spheres. As investigations progress, this compound may unlock novel therapeutic strategies for immune-related pathologies.
1188890-30-3 (Lck Inhibitor III) Related Products
- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)
- 2227777-42-4(4-bromo-3-(3R)-3-hydroxybutylbenzonitrile)
- 1356073-60-3(5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)
- 10192-85-5(Potassium acrylate)
- 1804060-43-2(2-(Bromomethyl)-4-hydroxyphenylpropanal)
- 2229069-56-9(1-methyl-5-(4-methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid)
- 1351597-40-4(N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-2-4-(propan-2-ylsulfanyl)phenylacetamide)
- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 19946-10-2(Methyl 2-(5-methylpyridin-2-yl)acetate)




